Yo-Pro-1(2+)
Description
Significance of Cationic Fluorescent Dyes in Cellular State Analysis
Cationic fluorescent dyes are a class of molecules that carry a positive charge and exhibit fluorescence, the emission of light after absorbing light of a specific wavelength. nih.govresearchgate.net This combination of properties makes them exceptionally useful for probing the internal environment of cells. The cell membrane, a critical barrier between the cell's interior and the outside world, maintains an electrical potential, with the inside being negatively charged relative to the outside. This negative internal environment naturally attracts positively charged cationic dyes. nih.govnih.gov
The ability of these dyes to enter a cell and the way they behave once inside can reveal a great deal about the cell's health and status. For instance, changes in the mitochondrial membrane potential, a key indicator of cellular metabolic activity and health, can be monitored using specific cationic dyes that accumulate in the mitochondria. nih.govfrontiersin.org A decrease in this potential is often an early sign of cellular distress and can precede cell death. nih.gov Furthermore, the fluorescence of many of these dyes is significantly enhanced upon binding to intracellular components like nucleic acids (DNA and RNA), providing a clear signal that can be detected and measured. researchgate.netmdpi.com This property allows researchers to visualize and quantify cellular changes with high sensitivity and specificity.
Historical Trajectory of Yo-Pro-1(2+) Application in Cell Death Research
Yo-Pro-1(2+) emerged in the mid-1990s as a valuable tool for studying apoptosis. Apoptosis is a form of programmed cell death, a neat and orderly process that is distinct from necrosis, which is a more chaotic form of cell death resulting from acute injury. thermofisher.comthermofisher.com A key feature of early apoptosis is an increase in the permeability of the plasma membrane. thermofisher.comthermofisher.comnih.gov
Researchers discovered that Yo-Pro-1(2+), being a relatively large molecule, is generally unable to penetrate the intact membrane of a healthy, live cell. nih.govmedchemexpress.com However, in the early stages of apoptosis, changes in the cell membrane create pores that are just large enough for Yo-Pro-1(2+) to enter. nih.govresearchgate.netbiologists.com Once inside, it binds to DNA and emits a bright green fluorescence. medchemexpress.com
This selective entry into early apoptotic cells allows researchers to distinguish them from both healthy, live cells (which exclude the dye) and late-stage apoptotic or necrotic cells (which have completely compromised membranes and are permeable to other dyes like propidium (B1200493) iodide). thermofisher.comthermofisher.comresearchgate.net This ability to specifically identify cells in the initial phases of programmed cell death has been instrumental in advancing our understanding of the apoptotic process and its role in various diseases. researchgate.net
Overview of Predominant Research Paradigms Utilizing Yo-Pro-1(2+)
The unique properties of Yo-Pro-1(2+) have led to its widespread use in several key research paradigms, primarily centered around the detection and quantification of apoptosis.
One of the most common applications is in flow cytometry . This technique allows for the rapid analysis of thousands of cells as they pass one by one through a laser beam. By staining a cell population with Yo-Pro-1(2+) and another dye like propidium iodide (PI), researchers can differentiate and count live, early apoptotic, and late apoptotic/necrotic cells. thermofisher.comthermofisher.comnih.gov Live cells show little to no fluorescence, early apoptotic cells are green (Yo-Pro-1(2+) positive), and late apoptotic/necrotic cells are both green and red (Yo-Pro-1(2+) and PI positive). thermofisher.comthermofisher.com
Table 1: Flow Cytometry Analysis with Yo-Pro-1(2+) and Propidium Iodide (PI)
| Cell State | Yo-Pro-1(2+) Staining | Propidium Iodide (PI) Staining | Observed Fluorescence |
|---|---|---|---|
| Live | Negative | Negative | Little to no fluorescence |
| Early Apoptotic | Positive | Negative | Green fluorescence |
| Late Apoptotic/Necrotic | Positive | Positive | Green and red fluorescence |
Fluorescence microscopy is another major application. Here, Yo-Pro-1(2+) staining allows for the direct visualization of apoptotic cells within a tissue or cell culture. This provides spatial information about where cell death is occurring, which can be crucial in developmental biology and cancer research. biologists.com
Furthermore, Yo-Pro-1(2+) is utilized in plate-based assays for high-throughput screening. nih.gov These assays enable the rapid testing of numerous compounds to see if they induce apoptosis, a critical step in drug discovery and toxicology studies. nih.gov The activation of the P2X7 receptor, which forms pores in the cell membrane, can be quantified by measuring Yo-Pro-1(2+) uptake. researchgate.netnih.govresearchgate.net
Table 2: Spectroscopic Properties of Yo-Pro-1(2+)
| Property | Value |
|---|---|
| Excitation Maximum | 491 nm |
| Emission Maximum | 509 nm |
| Fluorescence Color | Green |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H29N3O+2 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
trimethyl-[3-[4-[(Z)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]quinolin-1-ium-1-yl]propyl]azanium |
InChI |
InChI=1S/C24H29N3O/c1-25-22-12-7-8-13-23(22)28-24(25)18-19-14-16-26(15-9-17-27(2,3)4)21-11-6-5-10-20(19)21/h5-8,10-14,16,18H,9,15,17H2,1-4H3/q+2 |
InChI Key |
DWBLAOWJYNNBQB-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2OC1=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C |
Isomeric SMILES |
CN\1C2=CC=CC=C2O/C1=C\C3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C |
Canonical SMILES |
CN1C2=CC=CC=C2OC1=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C |
Origin of Product |
United States |
Mechanistic Insights into Yo Pro 1 2+ Interaction with Cellular Compartments in Research Contexts
Permeation Mechanisms of Yo-Pro-1(2+) Across Eukaryotic Cell Membranes During Apoptotic and Necrotic Processes
Yo-Pro-1(2+) is a membrane-impermeant dye, meaning it cannot cross the intact plasma membrane of healthy, viable cells. hellobio.commedchemexpress.comapexbt.com Its entry into cells is a hallmark of membrane compromise, a key event in both programmed cell death (apoptosis) and accidental cell death (necrosis). medchemexpress.comthermofisher.com
Role of Plasma Membrane Permeabilization in Yo-Pro-1(2+) Uptake During Early Apoptosis
A critical early event in apoptosis is the alteration of plasma membrane permeability. thermofisher.comresearchgate.net While the membrane remains largely intact, it becomes selectively permeable to certain molecules, including Yo-Pro-1(2+). thermofisher.comresearchgate.netmoleculardevices.com This allows the dye to enter apoptotic cells while being excluded from live cells. thermofisher.commoleculardevices.com This selective uptake is a key feature that allows researchers to distinguish apoptotic cells from both healthy and necrotic cells, especially when used in conjunction with other dyes like propidium (B1200493) iodide (PI). thermofisher.com
Influence of P2X7 Receptor Activation on Yo-Pro-1(2+) Entry in Specific Cellular Research Models
In certain research models, the entry of Yo-Pro-1(2+) is linked to the activation of the P2X7 receptor, an ATP-gated ion channel. nih.govfrontiersin.org Prolonged stimulation of the P2X7 receptor can lead to the formation of a large, non-selective pore in the cell membrane. nih.govjneurosci.orgaai.org This pore is large enough to allow the passage of molecules like Yo-Pro-1(2+). jneurosci.orgmdpi.com
The activation of the P2X7 receptor and subsequent Yo-Pro-1(2+) uptake is a focus of study in various pathological conditions, including inflammation, neurological disorders, and cancer. nih.gov Research has shown that ATP and its potent analog, BzATP, can induce Yo-Pro-1(2+) uptake in cells expressing the P2X7 receptor. jneurosci.orgfrontiersin.org This process can be blocked by P2X7 receptor antagonists, confirming the receptor's role in the dye's entry. frontiersin.orgfrontiersin.org
It is important to note that while P2X7 activation can facilitate Yo-Pro-1(2+) entry, other pathways may also be involved. mdpi.com Some studies suggest that P2X7 activation might trigger secondary pathways involving other channels or scramblases that contribute to dye uptake. mdpi.com
Distinction of Yo-Pro-1(2+) Entry Pathways in Necrotic Cells Compared to Apoptotic Cells
In contrast to the selective permeabilization seen in early apoptosis, necrotic cell death is characterized by a complete loss of plasma membrane integrity. denovosoftware.com This gross disruption allows for the free entry of a wide range of molecules that are normally excluded from the cell, including Yo-Pro-1(2+). medchemexpress.com
The key distinction in Yo-Pro-1(2+) uptake between apoptotic and necrotic cells lies in the state of the plasma membrane. In apoptosis, the entry is through smaller, more selective pores, whereas in necrosis, it is due to widespread membrane rupture. researchgate.netmoleculardevices.com This difference is often exploited in flow cytometry and fluorescence microscopy by co-staining with propidium iodide (PI), a larger, red-fluorescent dye. thermofisher.com Apoptotic cells will be Yo-Pro-1(2+) positive and PI negative, while necrotic cells will be positive for both dyes. thermofisher.com
| Cell State | Plasma Membrane Integrity | Yo-Pro-1(2+) Permeability | Propidium Iodide (PI) Permeability |
| Live | Intact | Impermeable | Impermeable |
| Early Apoptotic | Selectively Permeable | Permeable | Impermeable |
| Late Apoptotic/Necrotic | Compromised/Ruptured | Permeable | Permeable |
Intracellular Binding Dynamics of Yo-Pro-1(2+) with Nucleic Acids and Their Research Implications
Once inside the cell, Yo-Pro-1(2+) exhibits a strong affinity for nucleic acids, a property that is central to its function as a fluorescent probe. hellobio.commedchemexpress.comlumiprobe.com
Fluorescence Enhancement Upon Binding to Double-Stranded DNA in Research Assays
Yo-Pro-1(2+) is essentially non-fluorescent in solution but experiences a significant enhancement in its fluorescence upon binding to double-stranded DNA (dsDNA). lumiprobe.comnih.gov This property makes it an excellent tool for detecting and quantifying DNA in various research assays. The dye intercalates, or inserts itself, between the base pairs of the DNA double helix. mdpi.com This binding event leads to a bright green fluorescence with excitation and emission maxima around 491 nm and 509 nm, respectively. medchemexpress.comfishersci.be
The high signal-to-noise ratio resulting from this fluorescence enhancement allows for sensitive detection of apoptotic cells, where the dye can access and stain the nuclear DNA. researchgate.net
Interaction with RNA in Ribosomes and Methodological Considerations for Research
In addition to dsDNA, Yo-Pro-1(2+) can also bind to double-stranded RNA (dsRNA), such as that found in ribosomes. This interaction can also lead to fluorescence enhancement. fishersci.be This characteristic is an important methodological consideration for researchers. When the primary target of investigation is DNA, the potential for Yo-Pro-1(2+) to bind to RNA could lead to confounding results. To address this, it is recommended to use RNase inhibitors or perform RNase treatment to ensure that the observed fluorescence is specific to DNA binding.
Factors Influencing Yo-Pro-1(2+) Uptake Kinetics in Response to Cellular Stressors in Experimental Systems
The uptake of Yo-Pro-1(2+) by cells is a dynamically regulated process, significantly influenced by a variety of factors, particularly in the context of cellular stress. In healthy cells, the plasma membrane is largely impermeable to this dicationic cyanine (B1664457) dye. medchemexpress.comfluorofinder.com However, under conditions of cellular stress, such as apoptosis or membrane permeabilization induced by external stimuli, changes in membrane integrity and the activation of specific channels facilitate its entry. nih.govnih.gov The kinetics of this uptake are not merely a passive consequence of membrane breakdown but are actively modulated by several biophysical and molecular factors.
One of the primary mechanisms governing Yo-Pro-1(2+) entry is the activation of the P2X7 receptor, a ligand-gated ion channel. nih.govpolscientific.com Stimulation of the P2X7 receptor, often by extracellular ATP released during cellular stress, leads to the formation of a large, nonselective pore that permits the passage of molecules up to 900 Da. nih.gov This pore formation is a key event that allows Yo-Pro-1(2+) (with a molecular weight of approximately 376 Da without its counter-ions) to enter the cell. nih.gov The process is initiated within milliseconds of receptor activation, with the channel progressively dilating over seconds to minutes. nih.govnih.gov
Research in human embryonic kidney (HEK293) cells expressing the rat P2X7 receptor demonstrated that the fluorescence of Yo-Pro-1(2+) was detectable within 3 seconds of agonist application, reaching a steady rate of uptake within 10 to 20 seconds. nih.gov This rapid uptake is indicative of an early event in the cellular response to P2X7 activation.
Several factors have been identified that modulate the kinetics of Yo-Pro-1(2+) uptake in experimental settings:
Ion Concentration: The ionic composition of the extracellular medium plays a critical role. Studies have shown that removing extracellular sodium significantly enhances the rate of Yo-Pro-1(2+) uptake. nih.gov This suggests a competitive or modulatory interaction between sodium ions and the dye for passage through the P2X7-associated pore. The presence or absence of extracellular Ca²⁺ can also influence membrane resealing kinetics after permeabilization, thereby affecting the total amount of dye uptake. researchgate.net
P2X7 Receptor Activation and Antagonism: The rate of Yo-Pro-1(2+) influx is directly correlated with the activation state of P2X7 receptors. Agonists like ATP and its analogue, 2'(3')-O-(4-benzoylbenzoyl) ATP (BzATP), induce uptake in a concentration-dependent manner. nih.gov Conversely, P2X7 antagonists such as Brilliant Blue G and AZD9056 can inhibit this uptake, confirming the receptor's central role. nih.govnih.gov
Cellular Stress Model: The nature of the cellular stressor influences the pathway of dye entry. In models of apoptosis, Yo-Pro-1(2+) uptake is considered an early marker, preceding the complete loss of membrane integrity associated with secondary necrosis. aai.orgpolscientific.com This is because early apoptotic events can activate pannexin channels, which also permit Yo-Pro-1(2+) entry. nih.gov In contrast, physical stressors like electroporation or thermal injury induce more direct membrane permeabilization, leading to rapid and widespread Yo-Pro-1(2+) staining. nih.govnih.govnih.gov
Temperature: Endocytic pathways, which can contribute to Yo-Pro-1(2+) uptake, are energy-dependent processes. Research has shown that lowering the incubation temperature from 37°C to 4°C significantly reduces the population of Yo-Pro-1(2+)-positive viable cells, indicating that active transport mechanisms are involved in addition to pore formation. nih.gov
The following tables summarize key research findings on the factors influencing Yo-Pro-1(2+) uptake.
Table 1: Influence of P2X7 Receptor Modulation on Yo-Pro-1(2+) Uptake
| Cell Type | Stimulus/Modulator | Observed Effect on Yo-Pro-1(2+) Uptake | Reference |
|---|---|---|---|
| Murine Microglia (EOC13) | ATP (P2X7 Agonist) | Induced Yo-Pro-1(2+) uptake | nih.gov |
| Murine Microglia (EOC13) | Brilliant Blue G (P2X7 Antagonist) | Inhibited ATP-induced Yo-Pro-1(2+) uptake by 75-100% | nih.gov |
| HEK293 cells (expressing hP2X7) | ATP (P2X7 Agonist) | Induced Yo-Pro-1(2+) uptake | nih.gov |
| HEK293 cells (expressing hP2X7) | AZD9056 (P2X7 Antagonist) | Blocked ATP-induced Yo-Pro-1(2+) uptake with an IC₅₀ of 11.2 nmol/L | nih.gov |
Table 2: Impact of Experimental Conditions on Yo-Pro-1(2+) Uptake Kinetics
| Experimental System | Factor Investigated | Key Finding | Reference |
|---|---|---|---|
| HEK293 cells (expressing rP2X7) | Extracellular Sodium | Removal of extracellular sodium greatly enhanced the rate of Yo-Pro-1(2+) uptake. | nih.gov |
| Jurkat cells (Electroporation) | Incubation Temperature | Incubation at 4°C significantly decreased the population of Yo-Pro-1(2+)-positive viable cells compared to 37°C. | nih.gov |
| Jurkat cells (Electroporation) | External Medium Conductivity | Low-conductivity medium enhanced the formation of transient and irreversible membrane pores, increasing Yo-Pro-1(2+) uptake. | nih.gov |
| Human Colon Cancer Liver Metastases | Radiofrequency Ablation (Thermal Stress) | Ablated tissue showed ubiquitous Yo-Pro-1(2+) staining, indicating widespread changes in plasma membrane permeability. | nih.gov |
Table 3: Compound Names
| Compound Name | Abbreviation |
|---|---|
| 2'(3')-O-(4-benzoylbenzoyl) Adenosine 5'-triphosphate | BzATP |
| 7-aminoactinomycin D | 7-AAD |
| Adenosine triphosphate | ATP |
| AZD9056 | |
| Brilliant Blue G | |
| Calcein | |
| Calcein-AM | |
| Carboxyfluorescein diacetate | CFDA |
| Ethidium Bromide | |
| Hoechst 33342 | |
| Lucifer yellow | |
| N-methyl-D-glucamine | |
| PicoGreen | |
| Propidium Iodide | PI |
| TO-PRO-1 | |
| TO-PRO-3 | |
| TO-TO-1 | |
| Yo-Pro-1(2+) | YP1 |
Advanced Research Methodologies Employing Yo Pro 1 2+ for Cellular State Analysis
Quantifying Early Apoptosis with Yo-Pro-1(2+) in Flow Cytometric Studies
Flow cytometry, a powerful technique for analyzing individual cells within a heterogeneous population, is frequently used in conjunction with Yo-Pro-1(2+) to quantify the early stages of apoptosis. This method relies on the principle that during early apoptosis, the cell membrane becomes selectively permeable, allowing the entry of Yo-Pro-1(2+) while still excluding larger dyes like Propidium (B1200493) Iodide (PI). thermofisher.combitesizebio.com This differential permeability forms the basis for distinguishing between viable, early apoptotic, and late apoptotic or necrotic cells.
Protocol Optimization for Yo-Pro-1(2+) Staining in Suspension and Adherent Cells
Effective staining with Yo-Pro-1(2+) requires careful optimization of the protocol, which can vary depending on whether the cells are in suspension or adherent.
For suspension cells , such as Jurkat cells, the general protocol involves inducing apoptosis, harvesting the cells by centrifugation, and washing them in a cold phosphate-buffered saline (PBS). The cells are then resuspended at a concentration of approximately 1 x 10^6 cells/mL. thermofisher.com The Yo-Pro-1(2+) dye, often in conjunction with PI, is added to the cell suspension, followed by an incubation period typically between 20 to 30 minutes on ice and protected from light. thermofisher.com It is recommended to analyze the samples within an hour after staining, as apoptosis is a rapid process. medchemexpress.com
For adherent cells , the initial step involves detaching the cells from the culture vessel, commonly using an enzyme like TrypLE Express. takarabio.com It is often recommended to allow the cells to recover in their optimal culture medium for about 30 minutes after trypsinization to prevent false positives before proceeding with the staining protocol similar to that for suspension cells. medchemexpress.com One of the advantages of using Yo-Pro-1(2+) is its effectiveness with trypsinized cells, where other markers like Annexin V may yield poor results. thermofisher.comfishersci.com
The optimal concentration of Yo-Pro-1(2+) can be cell-type dependent and requires empirical determination. medchemexpress.com However, a common starting point is a 1 µL addition of a stock solution to a 1 mL cell suspension. thermofisher.com
Table 1: General Protocol Parameters for Yo-Pro-1(2+) Staining
| Parameter | Suspension Cells | Adherent Cells | Key Considerations |
| Cell Preparation | Harvest by centrifugation. | Detach with enzyme (e.g., TrypLE), followed by a recovery period. | Minimize mechanical stress. medchemexpress.com |
| Cell Density | Approx. 1 x 10^6 cells/mL in PBS. thermofisher.com | Approx. 1 x 10^6 cells/mL in PBS. thermofisher.com | Consistent density is crucial for reproducibility. |
| Dye Incubation | 20-30 minutes on ice. thermofisher.com | 20-30 minutes on ice. thermofisher.com | Protect from light to prevent photobleaching. thermofisher.com |
| Analysis Time | Within 1-2 hours post-staining. thermofisher.com | Within 1-2 hours post-staining. thermofisher.com | Apoptosis is a dynamic process. medchemexpress.com |
Gating Strategies and Data Interpretation in Yo-Pro-1(2+) Flow Cytometry Assays
Accurate data interpretation in Yo-Pro-1(2+) flow cytometry assays hinges on a well-defined gating strategy. The primary goal is to distinguish between live, apoptotic, and necrotic cell populations. thermofisher.comresearchgate.net
A typical gating strategy begins with a forward scatter (FSC) versus side scatter (SSC) plot to gate on the cell population of interest and exclude debris. researchgate.netbosterbio.com Subsequently, a dot plot of Yo-Pro-1(2+) fluorescence (typically detected in the green channel, e.g., FITC) versus a dead cell stain like Propidium Iodide (PI) fluorescence (typically detected in a red channel) is generated. thermofisher.comtandfonline.com
The interpretation of this plot allows for the identification of distinct cell populations:
Live cells: These cells have intact plasma membranes and will show low to no fluorescence for both Yo-Pro-1(2+) and PI (Yo-Pro-1-/PI-). thermofisher.comqmul.ac.uk
Early apoptotic cells: These cells exhibit increased membrane permeability, allowing the entry of Yo-Pro-1(2+) but not PI. They will be positive for Yo-Pro-1(2+) and negative for PI (Yo-Pro-1+/PI-). researchgate.netqmul.ac.uk
Late apoptotic/necrotic cells: With fully compromised membranes, these cells are permeable to both dyes and will therefore be double-positive (Yo-Pro-1+/PI+). thermofisher.comqmul.ac.uk
It is essential to include proper controls, such as unstained cells to set instrument parameters and single-stained samples for compensation to correct for spectral overlap between the fluorescent dyes. thermofisher.com
Synergistic Application of Yo-Pro-1(2+) with Annexin V for Apoptotic Cell Subpopulation Differentiation
Combining Yo-Pro-1(2+) with Annexin V provides a more detailed characterization of the apoptotic process. Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. bitesizebio.comqmul.ac.uk
When used together, these two markers can differentiate cell populations with greater resolution:
Viable cells: Negative for both Annexin V and Yo-Pro-1(2+).
Early apoptotic cells: Annexin V positive and Yo-Pro-1(2+) negative. These cells have initiated apoptosis (PS externalization) but have not yet undergone significant membrane permeabilization.
Mid-apoptotic cells: Positive for both Annexin V and Yo-Pro-1(2+).
Late apoptotic/necrotic cells: Positive for Annexin V and Yo-Pro-1(2+), and also positive for a dead-cell stain like PI or 7-AAD.
This multi-parameter approach allows for a more nuanced analysis of the apoptotic cascade, distinguishing the very early events of PS externalization from the subsequent increase in membrane permeability. nih.gov For instance, a study on human B-cell lymphoma cells used concurrent staining to distinguish live, early apoptotic, and late apoptotic/necrotic cells. nih.gov
Live-Cell Microscopy Applications of Yo-Pro-1(2+) for Dynamic Cellular Events
Live-cell imaging with Yo-Pro-1(2+) offers the ability to observe the dynamics of cell death in real-time, providing spatial and temporal information that is not attainable with endpoint assays like flow cytometry.
Time-Lapse Imaging of Yo-Pro-1(2+) Uptake During Induced Cell Death
Time-lapse fluorescence microscopy allows researchers to visualize the kinetics of Yo-Pro-1(2+) entry into cells as they undergo apoptosis. researchgate.net By capturing images at regular intervals after the induction of apoptosis, the gradual increase in Yo-Pro-1(2+) fluorescence within individual cells can be tracked. nih.gov
This methodology has been used to study the kinetics of cell death in various contexts. For example, time-lapse imaging of macrophages challenged with ATP showed the kinetics of Yo-Pro-1(2+) uptake, indicating the opening of large pores in the cell membrane. researchgate.net Similarly, studies on cells exposed to nanosecond pulsed electric fields have used time-lapse imaging to monitor Yo-Pro-1(2+) uptake, revealing the dynamics of membrane permeabilization. plos.org These experiments often show a stochastic nature of cell death, with a gradual increase in the number of Yo-Pro-1(2+) positive cells over time. nih.gov
Table 2: Findings from Time-Lapse Imaging Studies with Yo-Pro-1(2+)
| Cell Type / Condition | Observation | Reference |
| Macrophages + ATP | ATP induced Yo-Pro-1(2+) uptake, consistent with large pore opening. | researchgate.net |
| Colon Cancer Cells + Radiofrequency Ablation | Gradual increase in YP1 positive cells over a 30-minute period. | nih.gov |
| U-937 Cells + Nanosecond Pulsed Electric Field | Monitored real-time dye uptake, revealing dynamics of membrane permeabilization. | plos.orgresearchgate.net |
| Rat Retinal Cells + BzATP | Kinetics of Yo-Pro-1(2+) uptake measured in specific retinal cell types. | jneurosci.org |
Multi-Fluorescence Imaging Integration with Yo-Pro-1(2+) for Correlative Analysis
Yo-Pro-1(2+) can be integrated into multi-fluorescence imaging experiments to correlate its uptake with other cellular events. By using additional fluorescent probes, researchers can simultaneously visualize changes in nuclear morphology, mitochondrial membrane potential, or the localization of specific proteins. nih.govresearchgate.net
For example, Yo-Pro-1(2+) (green fluorescence) can be combined with Hoechst 33342 (blue fluorescence) to stain all cell nuclei and Propidium Iodide (red fluorescence) to identify necrotic cells. nih.govmoleculardevices.com This combination allows for the simultaneous assessment of nuclear condensation (a hallmark of apoptosis, often seen as brighter Hoechst staining), membrane permeability (Yo-Pro-1(2+) uptake), and loss of membrane integrity (PI uptake). moleculardevices.com
Correlative microscopy pipelines can combine different imaging modalities, such as widefield, confocal, and super-resolution microscopy, to link high-content statistical data with high-resolution structural details of apoptotic cells identified by Yo-Pro-1(2+). mdpi.com For instance, a study on staurosporine-treated HeLa cells used Yo-Pro-1(2+) in conjunction with Annexin V-CF®594 (red) and Hoechst (blue) to image the progression of apoptosis, correlating membrane permeability with phosphatidylserine externalization and nuclear morphology. biotium.com This approach provides a comprehensive view of the apoptotic process, linking different molecular events within the same cell.
Differentiation of Necrotic and Pyroptotic Pathways Using Yo-Pro-1(2+)
Yo-Pro-1(2+) is a valuable reagent for studying lytic cell death pathways like necrosis and pyroptosis, both of which are characterized by plasma membrane rupture. While Yo-Pro-1(2+) alone indicates a loss of membrane integrity, its use in conjunction with other cellular markers helps to dissect these distinct cell death mechanisms.
In studies of pyroptosis, a form of programmed cell death often triggered by infection and inflammation, Yo-Pro-1(2+) is used to detect the formation of pores in the plasma membrane. nih.gov These pores, formed by proteins like Gasdermin D (GSDMD), are large enough to allow the entry of small molecules such as Yo-Pro-1(2+). nih.govthno.org Research has shown that Yo-Pro-1(2+) uptake serves as a direct indicator of this pore formation, a key event in the pyroptotic pathway. nih.govthno.org For instance, in studies of microglia, a decrease in Yo-Pro-1(2+) uptake was observed in cells treated with huc-MSCs-derived exosomes, demonstrating the inhibition of GSDMD-induced pyroptosis. nih.gov Similarly, in astrocytes, an increase in Yo-Pro-1(2+) uptake indicated NLRP3-mediated pyroptosis, which could be visualized by combining it with larger, pore-impermeable dyes to specifically identify pyroptotic cells. thno.org
Concurrent Assessment of Plasma Membrane Permeability and Nuclear Integrity in Research
A key application of Yo-Pro-1(2+) is the simultaneous evaluation of the plasma membrane's permeability and the integrity of the nucleus. As a cell-impermeant dye, its entry into the cytoplasm and subsequent staining of the nucleus is a direct marker of a compromised plasma membrane. apexbt.combiotium.com This event is an early hallmark of apoptosis and a defining feature of necrotic cell death. thermofisher.comfishersci.be
Researchers often combine Yo-Pro-1(2+) with a pan-nuclear stain, such as Hoechst 33342. biotium.comfrontiersin.org This dual-staining strategy allows for the visualization of all cell nuclei in a population (blue fluorescence from Hoechst) while specifically identifying the subpopulation of cells with increased membrane permeability (green fluorescence from Yo-Pro-1(2+)). frontiersin.org This method provides a clear, quantifiable measure of cell death within a sample. For example, this technique has been used to assess cell death in human proximal tubule cells for cytotoxicity studies. frontiersin.org
Distinguishing Yo-Pro-1(2+) Staining Patterns in Necrotic vs. Apoptotic Cells
The combination of Yo-Pro-1(2+) with another membrane-impermeant nucleic acid stain, Propidium Iodide (PI), is a widely adopted and powerful technique for distinguishing between apoptotic and necrotic cells. medchemexpress.commedchemexpress.comresearchgate.net The differentiation is based on the distinct stages of membrane integrity loss in these two cell death pathways.
During the early to mid-stages of apoptosis, the plasma membrane undergoes changes that make it selectively permeable to Yo-Pro-1(2+), but it remains intact enough to exclude the larger PI molecule. thermofisher.comfishersci.be This results in apoptotic cells exhibiting green fluorescence while remaining negative for red fluorescence. thermofisher.commedchemexpress.com In contrast, necrotic cells (and late-stage apoptotic cells) have completely lost their membrane integrity, allowing both Yo-Pro-1(2+) and PI to enter and stain the nucleus. thermofisher.commedchemexpress.com This leads to these cells fluorescing both green and red. Live, healthy cells have intact plasma membranes and therefore exclude both dyes, showing little to no fluorescence. thermofisher.com This differential staining provides a clear method for quantifying live, apoptotic, and necrotic cell populations within a single sample using techniques like flow cytometry and fluorescence microscopy. thermofisher.commedchemexpress.com
Table 1: Staining Patterns with Yo-Pro-1(2+) and Propidium Iodide (PI)
| Cell State | Plasma Membrane Integrity | Yo-Pro-1(2+) Staining (Green) | Propidium Iodide (PI) Staining (Red) | Appearance |
|---|---|---|---|---|
| Live | Intact | Negative | Negative | No/Low Fluorescence |
| Early/Mid-Apoptotic | Selectively Permeable | Positive | Negative | Green Fluorescence |
| Late Apoptotic/Necrotic | Completely Compromised | Positive | Positive | Green and Red Fluorescence |
Yo-Pro-1(2+) in Assessing Cellular Viability and Membrane Integrity in Diverse Research Models
The utility of Yo-Pro-1(2+) extends beyond mammalian cell culture to a wide array of research models, enabling the assessment of cell viability and membrane integrity in various biological systems.
Evaluation in Microbial Cells and Plant Protoplasts in Research Settings
While extensively used in animal cells, Yo-Pro-1(2+) and similar cyanine (B1664457) dyes are also applied in studies involving other organisms. In brewing yeast, for example, novel DNA-binding dyes with properties similar to Yo-Pro-1 are used to assess cell viability, a critical parameter in fermentation processes. tandfonline.com These dyes penetrate dead yeast cells with compromised membranes, allowing for accurate viability counts using imaging cytometers. tandfonline.com Although less common, protocols for transfecting RNA into plant protoplasts exist, a field where cell viability and membrane integrity are critical for success and could be monitored with dyes like Yo-Pro-1(2+).
Application in In Vitro Drug Discovery Research for Cytotoxicity Profiling
In the field of drug discovery and toxicology, Yo-Pro-1(2+) is a key component of in vitro cytotoxicity assays. apexbt.comnih.govnih.gov It provides a sensitive method for screening compounds and assessing their potential to induce cell death. frontiersin.org High-content screening platforms frequently employ Yo-Pro-1(2+), often in combination with Hoechst 33342 and Propidium Iodide, to automatically quantify the percentages of live, apoptotic, and necrotic cells following drug exposure. frontiersin.org
This approach is valuable because it can detect early signs of apoptosis, making it more sensitive than some other methods. frontiersin.org Research on nephrotoxic drugs, for instance, has utilized this fluorescence-based method to profile the cytotoxic effects of various compounds on human kidney cells, providing crucial data for preclinical safety assessment. frontiersin.org It has also been effectively used to evaluate the immediate cellular damage caused by therapeutic interventions like radiofrequency ablation in cancer treatment. nih.gov
Table 2: Research Findings on Yo-Pro-1(2+) in Cytotoxicity Profiling
| Research Area | Model System | Key Finding | Reference |
|---|---|---|---|
| Nephrotoxicity | Conditionally immortalized human proximal tubule cells (ciPTEC-OAT1) | Fluorescence-based analysis using Yo-Pro-1/PI/Hoechst effectively quantified apoptotic and necrotic cell death induced by drugs like cisplatin, providing a more direct measure of cytotoxicity than metabolic assays. | frontiersin.org |
| Oncology | Human colon cancer liver metastases | Yo-Pro-1 staining revealed widespread plasma membrane injury in over 90% of cells immediately following radiofrequency ablation, confirming its utility as a sensitive, early marker of treatment-induced cell death in tissue. | nih.gov |
| Pharmacological Screening | Human tumor cell lines (e.g., HL60) | Yo-Pro-1 and other impermeant dyes can be used for dynamic, real-time tracking of drug-induced cytotoxicity without affecting cell viability or proliferation over long-term (72h) exposure. | nih.gov |
Use in Mechanotransduction Studies in Hair Cells
Yo-Pro-1(2+) has proven to be an invaluable probe in the study of mechanotransduction, particularly in the hair cells of the zebrafish lateral line. gumed.edu.plnih.govresearchgate.net These cells detect water movement through the deflection of sensory stereocilia, which opens mechanoelectrical transduction (MET) channels. nih.gov
Research has conclusively shown that the entry of Yo-Pro-1(2+) into these hair cells is dependent on the function of these MET channels. nih.govresearchgate.net Studies using zebrafish with genetic mutations that disrupt MET channel function (e.g., myo7aa-/- and cdh23-/- mutants) demonstrated a near-complete absence of Yo-Pro-1(2+) uptake. nih.govresearchgate.net Furthermore, pharmacologically blocking the MET channels in wildtype zebrafish using Gadolinium(III) Chloride also significantly reduced dye entry. nih.govresearchgate.net These findings establish Yo-Pro-1(2+) as a reliable functional marker for active MET channels, expanding the toolkit available to researchers studying hearing, balance, and sensory biology. nih.govnih.gov
Table 3: Research Findings on Yo-Pro-1(2+) in Hair Cell Mechanotransduction
| Experimental Condition | Model System | Effect on Yo-Pro-1(2+) Uptake | Conclusion | Reference |
|---|---|---|---|---|
| Genetic Disruption (myo7aa-/- and cdh23-/- mutants) | Zebrafish Larvae | Nearly absent | MET channel function is required for Yo-Pro-1(2+) entry. | nih.govresearchgate.net |
| Pharmacological Blockade (Gadolinium(III) Chloride) | Wildtype Zebrafish Larvae | Significantly reduced | Yo-Pro-1(2+) uptake is dependent on MET channel activity. | nih.govresearchgate.net |
| Normal Function | Wildtype Zebrafish Larvae | Positive staining of active hair cells | Yo-Pro-1(2+) serves as a vital dye to visualize and assess functional hair cells. | gumed.edu.plbiorxiv.org |
Analytical Frameworks and Methodological Refinements for Yo Pro 1 2+ Based Assays
Critical Assessment of Experimental Variables Influencing Yo-Pro-1(2+) Performance
The successful application of Yo-Pro-1(2+) in cellular assays is highly dependent on the careful control of several experimental variables. These factors can significantly impact the staining pattern and the interpretation of results, particularly when distinguishing between different cell fates such as apoptosis and necrosis.
Concentration Optimization for Specific Research Objectives
The optimal concentration of Yo-Pro-1(2+) is contingent upon the specific research question and the cell type under investigation. Lower concentrations, typically in the range of 0.1 to 1.0 µM, are often employed for identifying early apoptotic cells. For instance, in studies involving live-cell imaging, maintaining a low dye concentration helps to minimize potential cytotoxicity. Some protocols suggest a starting concentration of 100 nM for identifying apoptotic cells. biotium.com In contrast, when used in conjunction with a viability dye like Propidium (B1200493) Iodide (PI) for flow cytometry, a common protocol suggests adding 1 µL of a 100 µM stock solution to 1 mL of cell suspension, resulting in a final concentration of 100 nM. thermofisher.com
It is crucial to perform a concentration optimization study for each new cell line or experimental condition. This typically involves testing a range of Yo-Pro-1(2+) concentrations to determine the one that provides the best discrimination between live, apoptotic, and necrotic cell populations with minimal background fluorescence in the live cell population. For example, in a study on C2C12 cells, concentrations of 0.01, 0.1, and 1.0 µM were tested, with 1.0 µM providing the most robust signal for apoptotic cells.
Table 1: Recommended Yo-Pro-1(2+) Concentration Ranges for Different Applications
| Research Objective | Recommended Concentration Range | Reference(s) |
| Early Apoptosis Detection (Live-Cell Imaging) | 0.1 - 1.0 µM | |
| Apoptosis Detection (Flow Cytometry) | 100 nM - 1.0 µM | biotium.comthermofisher.com |
| Distinguishing Apoptosis vs. Necrosis (with PI) | 100 nM | thermofisher.com |
This table is interactive. Click on the headers to sort.
Incubation Conditions and Time Course Effects on Staining Dynamics
Incubation time and temperature are critical parameters that directly affect Yo-Pro-1(2+) staining. For apoptosis detection, a typical incubation period is 20 to 30 minutes. thermofisher.comthermofisher.com Some protocols for live-cell imaging suggest a 15 to 30-minute incubation at 37°C. However, other studies have utilized incubation on ice for 20-30 minutes, particularly for flow cytometry applications, to slow the progression of cell death and obtain a more stable snapshot of the apoptotic population. thermofisher.comthermofisher.com
The dynamics of Yo-Pro-1(2+) uptake can vary. In some cell types, equilibrium can be reached within 5 minutes, while in others, the fluorescence intensity may initially decrease before stabilizing after a longer period. asm.org For adherent cells, it is sometimes recommended to allow a recovery period of 30 minutes after trypsinization before staining to avoid false positives. medchemexpress.com Time-course experiments are valuable for understanding the kinetics of Yo-Pro-1(2+) entry in a specific experimental system. Such studies have shown that the green fluorescence of Yo-Pro-1(2+) in apoptotic cells can be observed within hours of an apoptotic stimulus, and this signal can be replaced by the red fluorescence of PI as the cells progress to secondary necrosis. It is generally recommended to analyze samples within one hour of staining to ensure the accuracy of the results. medchemexpress.com
Identification and Mitigation of Potential Artifacts in Yo-Pro-1(2+) Staining Protocols
Artifacts in Yo-Pro-1(2+) staining can arise from several sources, leading to misinterpretation of data. Understanding and mitigating these potential issues is essential for generating reliable and reproducible results.
Influence of Ionic Strength and Buffer Composition in Research
The binding of Yo-Pro-1(2+) to nucleic acids is sensitive to the ionic strength of the buffer. daniel-vaulot.fr High ionic strength can decrease the binding affinity of the dye, potentially leading to a weaker fluorescent signal. oup.com Studies have shown that both high ionic strength and buffer flow can accelerate the dissociation of Yo-Pro-1(2+) from DNA. nih.govnih.gov For instance, in a buffer with 1 M ionic strength, a significant portion of the dye can be washed away from DNA within a couple of minutes under moderate flow. nih.govnih.gov
The composition of the staining buffer is also critical. The presence of divalent cations like calcium and magnesium can alter the permeability of certain membrane channels, such as the P2X7 receptor, which can be a pathway for Yo-Pro-1(2+) entry. nih.gov Therefore, for studies involving such channels, it is often recommended to use a buffer without these cations. nih.gov Some protocols suggest using phosphate-buffered saline (PBS) for staining. thermofisher.com The addition of cofactors such as potassium, citrate, or EDTA to the staining buffer has been shown to improve the resolution of DNA distributions and increase the intensity of the fluorescent signal in some applications. daniel-vaulot.fr
Autofluorescence and Spectral Overlap Considerations in Multiplexing
Autofluorescence, the natural fluorescence of cells, can interfere with the detection of Yo-Pro-1(2+), especially when the signal is weak. It is essential to include unstained control samples to establish the baseline level of autofluorescence. In some cases, spectral flow cytometry can be used to identify and subtract the autofluorescence signal from the total fluorescence, thereby improving the signal-to-noise ratio. thermofisher.com
When using Yo-Pro-1(2+) in multiplexing experiments with other fluorescent probes, spectral overlap is a major consideration. Yo-Pro-1(2+) has an excitation maximum around 491 nm and an emission maximum around 509 nm when bound to DNA. thermofisher.com This can overlap with other green fluorescent dyes. To mitigate this, it is advisable to use fluorophores with well-separated emission spectra. For instance, pairing Yo-Pro-1(2+) with far-red markers can help to minimize spectral overlap.
In flow cytometry, compensation is a critical step to correct for spectral overlap between different fluorochromes. thermofisher.comthermofisher.com This involves running single-stained control samples for each fluorophore used in the experiment to create a compensation matrix that can be applied to the multi-color samples. medchemexpress.com
Data Normalization and Quantitative Analysis Strategies for Flow Cytometry and Microscopy
For flow cytometry, data is often presented as the percentage of cells positive for Yo-Pro-1(2+) within a specific gate (e.g., total viable cells). reddit.com Gating strategies are crucial for excluding debris and dead cells (often co-stained with PI) from the analysis of the apoptotic population. thermofisher.comthermofisher.com For quantitative analysis, the mean fluorescence intensity (MFI) of the Yo-Pro-1(2+) positive population can also be measured. mdpi.com Normalization of MFI values to a control or baseline condition is a common practice to account for instrument variability and to facilitate comparisons between different experiments. mdpi.comoncoscience.us For absolute cell counting, calibrated beads can be added to the samples. thermofisher.com
In microscopy-based assays, quantitative analysis can be performed by measuring the fluorescence intensity of individual cells or a population of cells within a defined region of interest. nih.gov Software tools can be used to automate this process and provide quantitative data on the number of Yo-Pro-1(2+) positive cells and their fluorescence intensity. moleculardevices.com Normalization to the number of total cells, often determined by a nuclear counterstain like Hoechst 33342, is a standard approach. nih.gov This allows for the calculation of the percentage of apoptotic cells in the population. nih.gov Creating a standard curve with a known number of cells can be used to correlate fluorescence intensity with cell number for more precise quantification. nih.gov
Computational Approaches for Yo-Pro-1(2+) Image Analysis and Modeling
The transition from qualitative observation to quantitative analysis in Yo-Pro-1(2+) based assays is heavily reliant on sophisticated computational approaches. These methods are essential for processing the large, multidimensional datasets generated by modern fluorescence microscopy and flow cytometry, enabling reproducible and high-throughput analysis of cellular processes like apoptosis. Computational tools provide the framework for automated cell segmentation, fluorescence quantification, and the mathematical modeling of dynamic cellular events.
Automated Image Analysis Platforms and Software
The analysis of images from Yo-Pro-1(2+) staining is frequently managed by integrated software platforms that automate the entire workflow from image acquisition to data analysis. These systems are crucial for high-content screening (HCS) where thousands of images must be processed consistently.
For instance, the ImageXpress MICRO system, when paired with the MetaXpress Cell Health Application Module, provides a streamlined process for analyzing apoptosis. moleculardevices.com This software employs adaptive background correction to accurately segment cells and quantify fluorescence intensity in multiple wavelengths simultaneously. moleculardevices.com This allows for the clear differentiation of cell populations, such as identifying early apoptotic cells (Yo-Pro-1 positive) from late apoptotic or necrotic cells (Yo-Pro-1 and Propidium Iodide positive). moleculardevices.comthermofisher.com
Interactive Table 1: Comparison of Image Analysis Software Features for Yo-Pro-1(2+) Assays Users can filter and sort this table based on software name or specific features.
| Software Platform | Key Segmentation Techniques | Primary Analysis Capabilities | AI/Deep Learning Integration | Reference(s) |
| MetaXpress (Cell Health Module) | Adaptive Background Correction, User-defined size and intensity thresholds | Multi-wavelength fluorescence quantification, Cell population classification (live, apoptotic, necrotic), Morphological measurements | No | moleculardevices.com |
| Image-Pro | Threshold Segmentation, Machine Learning Smart Segmentation, Deep Learning Models | 2D and 3D measurements, Automated analysis protocols, Object tracking | Yes (Pre-trained models) | mediacy.commediacy.com |
| WiSoft (Athena & Minerva) | Ready-made and custom analysis applications | High-content screening data analysis, Multi-parametric statistical analysis, Image and data visualization | Yes (Minerva platform for custom development) | idea-bio.com |
| CellProfiler | Thresholding, Watershed algorithms, Morphology operations | Modular pipeline for custom analysis, Supports deep learning model plugins | Yes (via plugins) | nih.gov |
| Cellpose | Generalist, U-Net-based deep learning algorithm | Whole-cell and nuclear segmentation, High accuracy for diverse cell types | Yes (Core technology) | researchgate.netbiorxiv.org |
Image Segmentation and Fluorescence Quantification
A foundational step in computational analysis is cell segmentation , the process of identifying and outlining individual cells within an image. Traditional methods rely on setting intensity thresholds to distinguish the brighter, stained nuclei from the darker background. nih.gov More advanced techniques, like the watershed algorithm, are used to separate touching or overlapping cells. nih.gov
Once cells are segmented, software quantifies the fluorescence intensity for each detected cell. In a typical Yo-Pro-1/PI assay, the process is as follows:
A nuclear counterstain like Hoechst 33342 identifies all cells in the field of view. moleculardevices.com
The intensity of Yo-Pro-1 fluorescence is measured within each segmented cell.
The intensity of PI fluorescence is also measured.
Cells are then automatically classified into populations based on these measurements:
Live Cells: Low Yo-Pro-1 and low PI fluorescence. thermofisher.com
Early Apoptotic Cells: High Yo-Pro-1 and low PI fluorescence. thermofisher.com
Late Apoptotic/Necrotic Cells: High Yo-Pro-1 and high PI fluorescence. thermofisher.com
Kinetic and Mechanistic Modeling
Computational modeling extends beyond static image analysis to describe the dynamic behavior of Yo-Pro-1(2+) uptake. The rate at which Yo-Pro-1(2+) enters a cell provides crucial information about the kinetics of membrane permeabilization. This is particularly relevant in studying phenomena like the activation of P2X7 receptors, which form pores in the cell membrane. nih.govnih.gov
Researchers have used time-lapse fluorescence microscopy to measure the rate of increase in Yo-Pro-1(2+) fluorescence within single cells following stimulation. nih.govresearchgate.net These kinetic data can be fitted to mathematical models to derive key parameters. For example, studies on P2X7 receptor activation have modeled the rate of Yo-Pro-1(2+) uptake to understand the speed of pore formation and dilation. nih.gov One study found that after activation with an agonist, Yo-Pro-1(2+) fluorescence was detectable within 3 seconds, reaching a steady rate of uptake within 10-20 seconds. nih.gov
Table 2: Research Findings on the Kinetics of Yo-Pro-1(2+) Uptake
| Cell Type / Condition | Stimulus | Key Kinetic Finding | Modeling Approach | Reference(s) |
| HEK293 cells expressing rat P2X7 receptor | 30 μM BzATP (agonist) | Fluorescence detectable within 3s; steady uptake rate reached in 10-20s. | Measurement of fluorescence rate of rise (dF/dt) to indicate uptake kinetics. | nih.gov |
| HEK293 cells expressing P2X7 receptors (rat, human, mouse) | 100 μM BzATP | Species-dependent differences in the rate of Yo-Pro-1 accumulation observed over a 110s period. | Confocal microscopy data averaged from multiple cells and plotted over time. | researchgate.net |
| Electropermeabilized CHO-K1 cells | 6 ns electric pulses | Influx of Yo-Pro-1(2+) is significantly greater than the anion calcein, suggesting a role for post-pulse transmembrane potential in transport. | Quantitative analysis of influx kinetics by measuring intracellular fluorescence concentration over time. | nih.gov |
The quantitative outputs from Yo-Pro-1(2+) assays, such as the percentage of apoptotic cells over time, serve as critical inputs for higher-level systems biology models of apoptosis. nih.govencyclopedia.pub These mathematical models, often constructed using systems of ordinary differential equations (ODEs), aim to simulate the entire apoptosis signaling network. encyclopedia.pub By integrating empirical data from assays using probes like Yo-Pro-1(2+), these models can help elucidate the complex interplay of pro- and anti-apoptotic factors and predict cellular responses to various stimuli. nih.gov
Comparative Research and Integration of Yo Pro 1 2+ with Complementary Probes
Comparative Analysis of Yo-Pro-1(2+) Efficacy with Other Fluorescent Probes for Cell Death Detection
Yo-Pro-1(2+) distinguishes itself by its ability to penetrate the plasma membranes of apoptotic cells at an early stage, while being excluded from live cells with intact membranes. nih.govbiotium.com This selective permeability forms the basis of its utility in distinguishing between healthy, apoptotic, and necrotic cells, often in combination with other dyes.
Differentiation from Propidium (B1200493) Iodide (PI) and Ethidium Homodimer in Research
Propidium Iodide (PI) and Ethidium Homodimer (EthD-1) are classic DNA intercalating agents widely used to identify non-viable cells. thermofisher.commedchemexpress.com Both are excluded by the intact membranes of live cells and thus serve as markers for late-stage apoptosis or necrosis where membrane integrity is compromised. medchemexpress.comwikipedia.org
The primary distinction between Yo-Pro-1(2+) and these probes lies in the timing of cellular entry. Yo-Pro-1(2+) can enter cells during the earlier phases of apoptosis when the plasma membrane becomes selectively permeable. thermofisher.com In contrast, PI and EthD-1 can only enter cells once the membrane has lost its integrity, a hallmark of later-stage apoptosis or necrosis. This differential staining allows researchers to sequentially track the progression of cell death. denovosoftware.com For instance, in a mixed population, early apoptotic cells will stain positive for Yo-Pro-1(2+) but exclude PI, while late apoptotic and necrotic cells will be positive for both. thermofisher.comresearchgate.net
Ethidium Homodimer-1 is noted for its high affinity for nucleic acids and a significant fluorescence enhancement upon binding, making it a sensitive stain for dead cells. biotium.comaatbio.comabbkine.com Like PI, it is membrane impermeant and serves as a marker for cells with compromised membranes. medchemexpress.combiotium.com The combination of Yo-Pro-1(2+) with Ethidium Homodimer can also be used to distinguish between different stages of cell death. asiaandro.com
Table 1: Comparison of Yo-Pro-1(2+), Propidium Iodide, and Ethidium Homodimer-1
| Feature | Yo-Pro-1(2+) | Propidium Iodide (PI) | Ethidium Homodimer-1 (EthD-1) |
| Cell Permeability | Permeant to early apoptotic cells | Impermeant to live and early apoptotic cells | Impermeant to live and early apoptotic cells |
| Stage of Death Detected | Early apoptosis | Late apoptosis, necrosis | Late apoptosis, necrosis |
| Mechanism | Enters through pores in the plasma membrane of apoptotic cells | Intercalates with DNA in cells with compromised membranes | Intercalates with DNA in cells with compromised membranes |
| Fluorescence | Green | Red | Red |
Comparison with Annexin V for Early Apoptosis Markers
Annexin V is a protein that specifically binds to phosphatidylserine (B164497) (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the initial stages of apoptosis. stemcell.comqmul.ac.ukbiolegend.com This externalization of PS is considered one of the earliest signs of apoptosis. qmul.ac.ukcanvaxbiotech.com
Both Yo-Pro-1(2+) and Annexin V are markers for early apoptosis, but they detect different events. Annexin V binding indicates the externalization of PS, a membrane asymmetry change, while Yo-Pro-1(2+) entry signifies an increase in plasma membrane permeability. nih.govqmul.ac.uk The combination of Annexin V and a viability dye like PI is a widely used method to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells. biolegend.comgrisp.pt Early apoptotic cells are Annexin V positive and PI negative, while late-stage cells are positive for both. grisp.ptnih.gov
Research suggests that PS externalization often precedes the membrane permeability changes that allow Yo-Pro-1(2+) to enter. Therefore, Annexin V may identify a slightly earlier stage of apoptosis. However, the two markers are frequently used in conjunction to provide a more comprehensive picture of the apoptotic process.
Table 2: Yo-Pro-1(2+) vs. Annexin V
| Feature | Yo-Pro-1(2+) | Annexin V |
| Target | Nucleic acids | Phosphatidylserine (PS) |
| Cellular Event Detected | Increased plasma membrane permeability | Externalization of PS |
| Stage of Apoptosis | Early | Early |
| Method of Detection | Fluorescence upon DNA binding | Labeled conjugate binding to PS |
Distinctions from Other Nuclear Stains (e.g., Hoechst dyes, DAPI, SYTOX) in Research
Other nuclear stains like Hoechst dyes (e.g., Hoechst 33342 and Hoechst 33258), DAPI (4',6-diamidino-2-phenylindole), and SYTOX dyes are also used in cell death studies, primarily for visualizing nuclear morphology and total cell counting.
Hoechst Dyes and DAPI: These are blue-fluorescent dyes that bind to the minor groove of DNA, with a preference for AT-rich regions. stackexchange.comlumiprobe.comthermofisher.com A key difference is their membrane permeability. Hoechst 33342 is cell-permeant and can stain the nuclei of both live and fixed cells, making it useful for tracking nuclear condensation, a hallmark of apoptosis, in real-time. lumiprobe.comwikipedia.orgstemcell.com DAPI, on the other hand, is generally considered membrane-impermeant and is typically used for staining fixed and permeabilized cells. stackexchange.combiotium.com Unlike Yo-Pro-1(2+), which indicates membrane permeability changes associated with apoptosis, Hoechst dyes and DAPI are used to assess changes in nuclear morphology. lumiprobe.com
SYTOX Dyes: The SYTOX family of dyes, such as SYTOX Green, are high-affinity nucleic acid stains that are impermeant to live cells. thermofisher.comthermofisher.com Similar to PI and EthD-1, they serve as excellent dead cell stains. thermofisher.com SYTOX Green, for instance, is used to identify necrotic cells in some apoptosis kits. thermofisher.com While both Yo-Pro-1(2+) and SYTOX Green are green-fluorescent nucleic acid stains, their permeability characteristics differ. Yo-Pro-1(2+) can enter early apoptotic cells, whereas SYTOX Green is generally excluded until later stages of cell death when membrane integrity is significantly compromised. thermofisher.comthermofisher.com However, some studies have noted that SYTOX Green can also show selective nuclear staining. jst.go.jp
Table 3: Yo-Pro-1(2+) vs. Other Nuclear Stains
| Probe | Primary Application | Permeability in Live Cells | Distinguishing Feature from Yo-Pro-1(2+) |
| Hoechst 33342 | Live/fixed cell nuclear morphology | Permeant | Stains all nuclei, used for morphological changes, not permeability. lumiprobe.comstemcell.com |
| DAPI | Fixed cell nuclear staining | Generally impermeant | Primarily for fixed cells; does not indicate early apoptotic permeability. stackexchange.combiotium.com |
| SYTOX Green | Dead cell staining | Impermeant | Stains late apoptotic/necrotic cells, indicating loss of membrane integrity. thermofisher.comthermofisher.com |
Multi-Parameter Flow Cytometry Panels Incorporating Yo-Pro-1(2+) for Complex Cellular Phenotyping
The ability to analyze multiple cellular characteristics simultaneously is a major advantage of flow cytometry. nih.gov Yo-Pro-1(2+) is frequently integrated into multi-parameter flow cytometry panels to provide detailed insights into complex cellular populations. researchgate.netnih.gov These panels can combine markers for cell surface antigens (immunophenotyping), intracellular proteins, and various indicators of cell health and function. precisionformedicine.comresearchgate.netcytekbio.com
For example, a panel might include Yo-Pro-1(2+) to identify early apoptotic cells, PI to mark late apoptotic/necrotic cells, and fluorescently-labeled antibodies against specific cell surface markers (e.g., CD4, CD8) to characterize the phenotype of the dying cells. This approach allows researchers to determine if a particular treatment is selectively inducing apoptosis in a specific subpopulation of cells.
The spectral properties of Yo-Pro-1(2+) (excitation/emission maxima ~491/509 nm) make it compatible with common laser lines (e.g., 488 nm) and a wide range of other fluorochromes, facilitating its inclusion in complex panels. thermofisher.cominserm.fr This allows for the simultaneous assessment of apoptosis alongside other cellular events like cell cycle progression, proliferation, and the expression of activation or exhaustion markers. cytekbio.com
Interplay of Yo-Pro-1(2+) with Immunofluorescence and Other Cytochemical Techniques for Mechanistic Studies
Yo-Pro-1(2+) staining can be effectively combined with immunofluorescence to correlate the onset of apoptosis with the expression and localization of specific proteins. For instance, researchers can co-stain cells with Yo-Pro-1(2+) and an antibody against an anti-apoptotic protein like Bcl-2 or a pro-apoptotic protein like Bax. This allows for the investigation of the molecular pathways leading to apoptosis in specific cell populations.
Furthermore, Yo-Pro-1(2+) can be used alongside other cytochemical techniques that probe different aspects of cellular function. For example, it can be combined with probes that measure mitochondrial membrane potential (e.g., TMRM) to link changes in membrane permeability with mitochondrial dysfunction, a key event in the intrinsic apoptotic pathway. nih.gov The concurrent analysis of Yo-Pro-1(2+) uptake and mitochondrial potential allows for a clear distinction between live, early apoptotic, and late apoptotic/necrotic cells. nih.gov
This integration of Yo-Pro-1(2+) with other techniques provides a powerful approach for mechanistic studies, enabling a more detailed understanding of the sequence of events and the molecular players involved in programmed cell death.
Emerging Research Frontiers and Future Potential of Yo Pro 1 2+
Exploration of Yo-Pro-1(2+) in Novel In Vitro and Ex Vivo Disease Models
The application of Yo-Pro-1(2+) is expanding beyond traditional cell culture to more complex and physiologically relevant in vitro and ex vivo disease models. These models offer a more nuanced understanding of disease pathology and therapeutic response.
In the realm of cancer research , Yo-Pro-1(2+) has been instrumental in evaluating cell death in response to treatments. For instance, it has been used to assess apoptosis following radiofrequency ablation of colon cancer liver metastases in ex vivo tissue samples. mdpi.com In these studies, a high percentage of cells in the ablated tissue were positive for Yo-Pro-1, indicating widespread plasma membrane injury and subsequent cell death. mdpi.com
Neurodegenerative disease models also benefit from the use of Yo-Pro-1(2+). In in vitro models of Parkinson's disease, where neurotoxicity is induced by agents like MPP+, Yo-Pro-1 assays are employed to quantify apoptosis in primary cortical mouse neurons. nih.gov This allows for the screening of potential neuroprotective compounds. Furthermore, in models mimicking growth factor deprivation, relevant to various neurological conditions, Yo-Pro-1 staining is used to evaluate apoptosis in murine cortical neurons. biotium.com
The zebrafish model , a powerful tool for in vivo studies, has seen the application of Yo-Pro-1(2+) in various contexts. It has been used to label and visualize hair cell nuclei in neuromasts to study ototoxicity induced by drugs like gentamicin. tandfonline.com Additionally, in a zebrafish model for Niemann-Pick disease type C, a lysosomal storage disorder, Yo-Pro-1 has been used in conjunction with other dyes to identify pathological changes in neuromasts. biotium.com The entry of Yo-Pro-1 into zebrafish hair cells has been shown to be dependent on the function of the mechanoelectrical transduction (MET) channel, providing insights into the mechanisms of both vital dye uptake and hair cell function. medchemexpress.com
In cardiovascular research , Yo-Pro-1(2+) is utilized in in vitro models to study the endothelialization of cardiac graft tissues. It serves as a nuclear stain to analyze cell retention on various graft materials under different coating and flow conditions, providing valuable data for the development of improved cardiac patches and homografts. researchgate.net
Finally, ex vivo studies on isolated pancreatic islets from deceased organ donors have successfully used Yo-Pro-1(2+) to assess islet viability immediately after harvesting, which is a critical parameter for transplantation success. moleculardevices.com
| Disease/Research Area | Model System | Yo-Pro-1(2+) Application | Key Findings | Citations |
|---|---|---|---|---|
| Cancer | Ex vivo human colon cancer liver metastases | Assessing cell death after radiofrequency ablation. | High percentage of Yo-Pro-1 positive cells in ablated tissue, indicating membrane permeabilization. | mdpi.com |
| Neurodegenerative Disease (Parkinson's) | In vitro primary cortical mouse neurons | Quantifying apoptosis induced by neurotoxins (MPP+). | Enables screening for neuroprotective compounds. | nih.gov |
| Ototoxicity | In vivo zebrafish larvae | Labeling hair cell nuclei to assess drug-induced damage. | Quantifies hair cell loss and the protective effects of potential therapies. | tandfonline.com |
| Lysosomal Storage Disease (Niemann-Pick Type C) | In vivo zebrafish larvae | Identifying pathological changes in neuromasts. | Used as a vital dye to label hair cell nuclei in conjunction with other markers. | biotium.com |
| Cardiovascular Research | In vitro endothelialized cardiac grafts | Nuclear staining for cell retention analysis. | Assesses the success of endothelial cell seeding on graft materials. | researchgate.net |
| Transplantation | Ex vivo isolated pancreatic islets | Assessing viability post-harvesting. | Provides a rapid assessment of islet quality for transplantation. | moleculardevices.com |
Adaptation of Yo-Pro-1(2+) for Advanced Imaging Technologies (e.g., Confocal, Super-Resolution Microscopy)
The compatibility of Yo-Pro-1(2+) with advanced imaging modalities has significantly enhanced its utility, allowing for visualization of cellular processes with unprecedented detail.
Confocal microscopy is widely used with Yo-Pro-1(2+) to obtain high-resolution images of apoptotic cells within tissues and 3D cultures. nih.gov This technique allows for optical sectioning, which removes out-of-focus light and provides clear images of Yo-Pro-1-stained nuclei. In studies of P2X7 receptor activation, confocal microscopy has been used to visualize the rapid, BzATP-stimulated accumulation of Yo-Pro-1 in real-time. nih.gov Fibered confocal fluorescence microscopy (FCFM) has even enabled the in situ imaging of apoptotic DNA fragmentation at the single-cell level in living animals, demonstrating the dye's potential for in vivo applications.
More recently, Yo-Pro-1(2+) has been adapted for super-resolution microscopy , a suite of techniques that bypass the diffraction limit of light, enabling nanoscale imaging. nih.govresearchgate.net Yo-Pro-1(2+) is particularly suited for methods like Stochastic Optical Reconstruction Microscopy (STORM) and other single-molecule localization microscopies (SMLM). nih.govtandfonline.com In these techniques, the "blinking" of individual Yo-Pro-1 molecules, induced by specific buffer conditions, allows for their precise localization and the reconstruction of a super-resolved image. nih.gov This has been successfully applied to visualize the topology of DNA with a resolution of tens of nanometers. nih.govresearchgate.net While the monomeric nature of Yo-Pro-1(2+) is advantageous for some biological applications compared to dimeric dyes like YOYO-1, it may require higher dye concentrations for optimal staining in super-resolution imaging. nih.govresearchgate.net An innovative "inverse imaging" strategy has also been developed, where Yo-Pro-1 is used to visualize DNA regions not covered by proteins, allowing for the study of DNA-protein interactions at high resolution. researchgate.net
| Imaging Technology | Yo-Pro-1(2+) Role | Key Advantages and Findings | Citations |
|---|---|---|---|
| Confocal Microscopy | Fluorescent probe for apoptotic nuclei. | Provides high-resolution, optically sectioned images of stained cells within tissues. Enables real-time visualization of dye uptake. | nih.gov |
| Fibered Confocal Fluorescence Microscopy (FCFM) | In vivo marker for apoptosis. | Allows for in situ, single-cell level imaging of apoptosis in living animals. | |
| Super-Resolution Microscopy (STORM, SMLM) | Photoswitchable fluorophore. | Enables nanoscale imaging of DNA topology by localizing individual "blinking" dye molecules. Achieves resolutions in the tens of nanometers. | nih.govresearchgate.nettandfonline.com |
| Inverse Super-Resolution Imaging | Stain for protein-unbound DNA regions. | Allows for the visualization of unlabeled proteins on DNA by imaging the gaps in Yo-Pro-1 fluorescence. | researchgate.net |
Elucidation of Specific Signaling Pathways Leading to Membrane Permeabilization Using Yo-Pro-1(2+) as a Readout
Yo-Pro-1(2+) serves as an excellent readout for studying the signaling pathways that culminate in the loss of plasma membrane integrity, a hallmark of both apoptosis and other forms of regulated cell death.
A prominent area of investigation is the P2X7 receptor , an ATP-gated ion channel. Activation of the P2X7 receptor leads to the formation of a large pore in the cell membrane, allowing the passage of molecules up to 900 Da, including Yo-Pro-1(2+). mdpi.com Therefore, Yo-Pro-1 uptake is a direct and quantifiable measure of P2X7 receptor activation. nih.gov This has been utilized in various cell types to study the kinetics of P2X7 receptor-mediated pore formation and to screen for receptor antagonists. nih.gov For instance, in corneal and conjunctival cell lines, Yo-Pro-1 has been used to demonstrate that the preservative benzalkonium chloride induces cytotoxicity via P2X7 activation.
Yo-Pro-1(2+) is also extensively used to dissect the signaling cascades involved in apoptosis . biotium.com It is often used in multiparametric assays, for example, in combination with Annexin V (which detects phosphatidylserine (B164497) externalization) and Propidium (B1200493) Iodide (PI) (a marker for late-stage apoptosis and necrosis). This allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations. In studies of neuronal survival, the withdrawal of growth factors like B27 supplement from the culture medium induces apoptosis, which can be monitored by Yo-Pro-1 uptake. biotium.com This model allows for the investigation of signaling pathways involved in neurodegeneration and the testing of therapeutic interventions like brain-derived neurotrophic factor (BDNF). biotium.com Furthermore, Yo-Pro-1 has been employed in high-content screening platforms to assess late-stage apoptotic events associated with loss of membrane integrity, providing mechanistic insights into drug action. In models of ototoxicity, Yo-Pro-1 staining has been linked to the activation of survival signaling pathways, such as those involving AKT and ERK, in response to protective agents. tandfonline.com
| Signaling Pathway/Event | Cellular Context | Role of Yo-Pro-1(2+) | Associated Markers/Methods | Citations |
|---|---|---|---|---|
| P2X7 Receptor Activation | Various, including immune and epithelial cells. | Readout for pore formation. | ATP, BzATP (agonists), oxidized ATP (antagonist). | mdpi.comnih.gov |
| Early Apoptosis | Multiple cell types. | Detects initial membrane permeabilization. | Annexin V, Hoechst 33342. | |
| Late Apoptosis/Necrosis Differentiation | Multiple cell types. | Distinguishes apoptotic (Yo-Pro-1+/PI-) from necrotic (Yo-Pro-1+/PI+) cells. | Propidium Iodide (PI). | |
| Growth Factor Withdrawal-Induced Apoptosis | Primary cortical neurons. | Quantifies apoptosis in response to growth factor deprivation. | MTT assay, PI staining. | biotium.com |
| Drug-Induced Ototoxicity and Protection | HEI-OC1 cells, zebrafish hair cells. | Assesses apoptosis and the efficacy of protective compounds. | Western blotting (pAKT, pERK), LysoTracker. | tandfonline.com |
Potential for Yo-Pro-1(2+) in Organoid and 3D Cell Culture Research Models
The transition from two-dimensional (2D) cell monolayers to three-dimensional (3D) cell cultures, such as spheroids and organoids, represents a significant step towards modeling in vivo tissue architecture and function. Yo-Pro-1(2+) is proving to be a valuable tool for assessing cell health and death in these more complex systems.
Spheroids , which are self-assembled aggregates of cells, are widely used in cancer research and drug discovery. Yo-Pro-1(2+) has been successfully used to quantify apoptosis in multicellular tumor spheroids (MCTS). For example, in HepG2 human hepatocellular carcinoma spheroids, Yo-Pro-1 staining, visualized by confocal microscopy, demonstrated that low concentrations of ethanol (B145695) induce a significant increase in apoptosis. In glioblastoma multiforme (GBM) spheroids, Yo-Pro-1 uptake is used to verify membrane permeabilization following treatment with nanosecond pulsed electric fields (nsPEF). Furthermore, in islet cell spheroids co-cultured with mesenchymal stem cells, Yo-Pro-1, in combination with PI, is used to assess viability and the spatial distribution of apoptotic and necrotic cells, providing insights into improving islet transplantation outcomes. nih.gov
Organoids , which are derived from stem cells and self-organize into structures that mimic native tissues, are at the forefront of disease modeling and personalized medicine. Yo-Pro-1(2+) is being integrated into imaging protocols for these advanced models. In whole-mount stained human-derived organoids, including forebrain, breast cancer, and colorectal cancer organoids, Yo-Pro-1 serves as a blue fluorescent nuclear counterstain. This allows for the contextualization of other fluorescent signals, such as those from mRNA or protein probes, within the 3D structure of the organoid. The ability of Yo-Pro-1 to penetrate these dense tissue-like structures makes it suitable for such applications. High-content imaging (HCI) platforms are also incorporating Yo-Pro-1 as a marker for apoptosis in 3D cell cultures, enabling automated and quantitative analysis of cytotoxicity and drug responses in a high-throughput manner. mdpi.com
The use of Yo-Pro-1(2+) in conjunction with PI allows for the continuous, real-time monitoring of apoptosis and necrosis in 3D tissue cultures for extended periods, offering a powerful method to study the dynamics of cell death without disrupting the culture. This is particularly valuable for understanding the spatial and temporal progression of cell death within the core and periphery of spheroids and organoids.
| 3D Model Type | Specific Model | Yo-Pro-1(2+) Application | Key Insights and Advantages | Citations |
|---|---|---|---|---|
| Spheroids | HepG2 (Hepatocellular Carcinoma) | Quantifying ethanol-induced apoptosis. | Revealed apoptotic effects of low ethanol concentrations in a 3D tumor model. | |
| Spheroids | Islet Cell Spheroids with Mesenchymal Stem Cells | Assessing viability and distinguishing apoptosis from necrosis (with PI). | Improved understanding of long-term viability in co-culture systems for transplantation. | nih.gov |
| Spheroids | Glioblastoma Multiforme (GBM) | Verifying membrane permeabilization after nsPEF treatment. | Confirmed cellular response to a novel cancer therapy approach. | |
| Organoids | Human-derived Forebrain, Breast Cancer, Colorectal Cancer | Nuclear counterstaining in whole-mount immunofluorescence. | Provides structural context for the localization of specific mRNA and protein markers within the organoid. | |
| General 3D Cultures | Various | Apoptosis marker in High-Content Imaging (HCI) assays. | Enables automated, multi-parametric analysis of compound toxicity and efficacy in complex models. | mdpi.com |
| General 3D Cultures | C2C12 Tissue Cultures | Continuous, real-time monitoring of apoptosis and necrosis (with PI). | Provides spatial and temporal information on cell death dynamics without culture disruption. |
Q & A
Q. How does YO-PRO-1(2+) distinguish between apoptotic and necrotic cells in flow cytometry?
YO-PRO-1(2+) is a membrane-impermeant cyanine dye that selectively enters apoptotic cells due to increased membrane permeability, binding to nucleic acids and emitting green fluorescence (λex/λem = 491/509 nm). Necrotic cells, with fully compromised membranes, are co-stained with propidium iodide (PI), a dead-cell marker. Dual staining allows differentiation: apoptotic cells are YO-PRO-1<sup>+</sup>/PI<sup>−</sup>, while necrotic cells are YO-PRO-1<sup>+</sup>/PI<sup>+</sup>. Standardize protocols by acquiring 10,000 CD14<sup>+</sup>/PI<sup>−</sup> events per sample and using compensation controls for spectral overlap .
Q. What experimental controls are essential when using YO-PRO-1(2+) for apoptosis assays?
Include (i) unstained cells to establish autofluorescence baselines, (ii) single-stained controls (YO-PRO-1 and PI) for compensation, and (iii) positive controls (e.g., cells treated with staurosporine for apoptosis induction). For flow cytometry, restrict analysis to viable CD14<sup>+</sup> monocytes using bead-adjusted settings to minimize variability .
Q. How can YO-PRO-1(2+) be optimized for live-cell imaging studies?
Use low dye concentrations (0.1–1 µM) to avoid cytotoxicity and pre-incubate cells at 37°C for 15–30 minutes. Combine with RNAse inhibitors if studying cytoplasmic RNA, as YO-PRO-1 also binds dsRNA in ribosomes. Validate results with Annexin V/PI assays to confirm apoptosis specificity .
Advanced Research Questions
Q. How do conflicting results arise when measuring YO-PRO-1(2+) uptake in P2X7 receptor assays, and how can they be resolved?
Variability in BzATP-stimulated YO-PRO-1 uptake may stem from differences in monocyte viability, storage conditions, or compensation errors. Standardize blood processing times (≤24 hours at RT) and use one-way ANOVA to compare fold changes in median fluorescence between saline and BzATP treatments. Normalize data to CD14<sup>+</sup>/PI<sup>−</sup> populations to exclude dead cells .
Q. What statistical models are suitable for analyzing time-dependent YO-PRO-1(2+) diffusion in live HeLa cells?
Fit fluorescence correlation spectroscopy (FCS) data to a three-component model accounting for (i) translational diffusion of large ribosomal subunits (LSU, ~20 nm hydrodynamic radius), (ii) translational diffusion of tRNAs (2 nm), and (iii) rotational diffusion of LSU. Use eqn (16) from Michalski et al. (2024) to resolve overlapping signals in cytoplasm and nucleus .
Q. How can YO-PRO-1(2+) staining artifacts be minimized in multi-color flow cytometry panels?
Avoid spectral overlap by pairing YO-PRO-1 with far-red markers (e.g., APC-Cy7) and use compensation matrices validated with Calibrite beads. For whole-blood assays, threshold on CD14-PE fluorescence to gate monocytes and exclude platelet aggregates. Report data as % CD14<sup>+</sup>/YO-PRO-1<sup>+</sup> events ± SEM to enhance reproducibility .
Q. What methodological challenges arise when quantifying YO-PRO-1(2+) in RNA-protein interactions, and how are they addressed?
YO-PRO-1’s dsRNA affinity complicates specificity in RNA-protein studies. Use RNase A pretreatment to eliminate RNA binding and confirm results with orthogonal methods (e.g., electrophoretic mobility shift assays). For live-cell studies, combine with CRISPR-based RNA knockouts to validate target interactions .
Methodological Best Practices
- Data Reporting : Express YO-PRO-1 uptake as fold changes (BzATP/saline) to align with prior studies .
- Ethical Considerations : Adhere to biosafety protocols for handling PI (Category 2 carcinogen) and dispose of waste per institutional guidelines .
- Reproducibility : Document dye lot numbers, instrument settings (e.g., FlowJo version 8.4), and gating strategies in supplementary materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
